molecular formula C26H22N4O3S B5769466 7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B5769466
M. Wt: 470.5 g/mol
InChI Key: HJGTZSLNZJKYFQ-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic system featuring a tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one) substituted with a benzyl group at position 7, an imino group at position 6, a methyl group at position 13, and a 4-methylphenylsulfonyl (tosyl) group at position 4.

Properties

IUPAC Name

7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3S/c1-17-8-11-20(12-9-17)34(32,33)22-14-21-25(28-23-13-10-18(2)15-29(23)26(21)31)30(24(22)27)16-19-6-4-3-5-7-19/h3-15,27H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJGTZSLNZJKYFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(N=C4C=CC(=CN4C3=O)C)N(C2=N)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one typically involves multiple steps, including the formation of the triazatricyclo core and the introduction of the benzyl, imino, methyl, and sulfonyl groups. Common synthetic routes may involve the use of starting materials such as benzylamine, methylphenylsulfonyl chloride, and various reagents to facilitate the formation of the desired structure. Reaction conditions often include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts such as palladium or copper complexes. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and appropriate reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, 7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs or treatments for various diseases.

Industry

In industry, this compound may be used in the production of specialty chemicals, materials, or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8)

  • Key Difference : Replacement of the 4-methylphenylsulfonyl group with a 4-fluorobenzenesulfonyl moiety.
  • However, this substitution reduces solubility in non-polar solvents compared to the tosyl variant .

9-(4-Phenylsulfonyl)-6,7,8,9-tetrahydro-5H-benzo[2,3]azepino[5,4-c]quinolin-5-one

  • Key Difference : A benzoazepine core instead of a triazatricyclo system, with a phenylsulfonyl group at position 7.
  • Impact : The seven-membered azepine ring introduces conformational flexibility, which may reduce thermal stability (m.p. 198–201°C) compared to the rigid tricyclic system of the target compound .

Analogues with Varied Aromatic Substituents

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIi)

  • Key Difference : A methoxyphenyl group and a dithia-azatetracyclic framework.
  • Impact: The methoxy group improves solubility in polar solvents (e.g., methanol), while the sulfur atoms in the dithia system may enhance metal-binding capabilities, relevant in catalysis or metalloenzyme inhibition .

9-(4-Hydroxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6(IIj)

  • Key Difference : Hydroxyphenyl substituent instead of methoxy.
  • Impact : The hydroxyl group enables stronger hydrogen bonding but increases susceptibility to oxidative degradation compared to the methoxy or methyl groups in the target compound .

Comparative Data Table

Compound Name Core Structure Sulfonyl Group Key Substituents Solubility Bioactivity Notes Reference
7-Benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaen-2-one Triazatricyclo 4-Methylphenyl (tosyl) Benzyl, imino, methyl DMSO, chloroform Enzyme/receptor targeting
5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-analogue Triazatricyclo 4-Fluorophenyl Fluorine, methyl Limited in non-polar Enhanced electronegativity
9-(4-Phenylsulfonyl)-benzoazepinoquinolin-5-one Benzoazepine Phenyl Dimethoxy, tetrahydro Ethanol, acetone Flexible core, lower m.p.
9-(4-Methoxyphenyl)-dithia-azatetracyclo derivative Dithia-azatetracyclo None Methoxyphenyl, sulfur Methanol Metal-binding potential

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves multi-step heterocyclic condensation, akin to methods used for benzoazepine derivatives (e.g., MCM-41(H)-catalyzed cyclization, yielding 43–50% purity) .
  • Bioactivity : The tosyl group’s lipophilicity may improve blood-brain barrier penetration, whereas fluorinated analogues (CAS 862488-54-8) could exhibit higher specificity for electron-deficient active sites .
  • Stability : The rigid tricyclic system of the target compound enhances thermal stability compared to flexible benzoazepines, which degrade at lower temperatures .

Biological Activity

7-benzyl-6-imino-13-methyl-5-(4-methylphenyl)sulfonyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential biological activities. This compound has garnered attention for its unique structural features and possible applications in medicinal chemistry, particularly in the fields of antimicrobial and anticancer therapies.

Chemical Structure and Properties

The compound is characterized by a tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C25H20N4O3SC_{25}H_{20}N_{4}O_{3}S and it has a molecular weight of 456.5 g/mol. The IUPAC name reflects its intricate structure, which includes a sulfonyl group and several nitrogen atoms that may play critical roles in its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.
  • Signal Transduction Interference : It may disrupt signaling pathways that are essential for cell proliferation and survival, particularly in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that it could exhibit antimicrobial properties against various bacterial and fungal strains.

Anticancer Activity

Research indicates that compounds similar to 7-benzyl-6-imino have shown promise in anticancer therapies by modulating pathways related to apoptosis and cell cycle regulation. A study highlighted the potential of such compounds to interfere with growth factor signaling and induce apoptosis in cancer cells .

Antimicrobial Properties

The compound has been investigated for its antimicrobial properties against several pathogens. In vitro studies demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential utility as an antibiotic agent .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryModulates inflammatory pathways

Case Studies

  • Anticancer Research : A study conducted on the effects of similar triazatricyclo compounds demonstrated significant inhibition of tumor growth in xenograft models when administered at specific dosages.
  • Microbial Resistance : Research into the antimicrobial efficacy showed that the compound could overcome resistance mechanisms in certain bacterial strains, enhancing its therapeutic potential.

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